4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Overview
Description
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular and Electronic Structure Analysis
Research on compounds structurally related to 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine has provided insights into their molecular and electronic structures. Özdemir et al. (2009) conducted an experimental and theoretical investigation into the molecular and electronic structure of a similar molecule, revealing detailed geometric parameters, vibrational frequencies, and electronic properties through both Hartree–Fock and density functional methods. This study suggests the potential for designing materials with specific electronic properties for applications in electronic devices and sensors (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Anticancer and Antitumor Applications
The synthesis and evaluation of aminothiazole derivatives have been explored for their potent antitumor properties. Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor benzothiazoles, indicating their significant in vitro and in vivo antitumor activities and suggesting a pathway for the development of new anticancer agents (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition performances of thiazole derivatives against the corrosion of iron, demonstrating that these compounds offer promising applications in protecting metals from corrosion, which is vital for industrial applications, especially in harsh chemical environments (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis and Applications in Organic Chemistry
The synthesis of aminothiazole derivatives and their subsequent applications have been a topic of interest for researchers aiming to develop new compounds with potential biological and industrial applications. Adeel et al. (2017) provided insights into the synthesis of aminothiazole derivatives and their spectroscopic and computational studies, highlighting the importance of these compounds in developing new materials with specific functional properties (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).
Properties
IUPAC Name |
4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-4-11-12(15-13(14)16-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWRBLVPZXIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355398 | |
Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433254-87-6 | |
Record name | 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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